
Ethyl 4-(3-methylsulfanylpropanoylamino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(3-methylsulfanylpropanoylamino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, which is further substituted with a 3-methylsulfanylpropanoylamino group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3-methylsulfanylpropanoylamino)benzoate typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the synthesis of 3-methylsulfanylpropanoic acid. This can be achieved through the thiolation of propanoic acid using methylthiol under acidic conditions.
Amidation Reaction: The 3-methylsulfanylpropanoic acid is then reacted with 4-aminobenzoic acid to form 4-(3-methylsulfanylpropanoylamino)benzoic acid. This reaction is typically carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Esterification: Finally, the 4-(3-methylsulfanylpropanoylamino)benzoic acid is esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Types of Reactions:
Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitric acid, bromine.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding alcohol.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
Ethyl 4-(3-methylsulfanylpropanoylamino)benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme-substrate interactions and protein binding.
Industrial Applications: The compound can be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of Ethyl 4-(3-methylsulfanylpropanoylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. Additionally, the aromatic ring and ester group may facilitate binding to hydrophobic pockets in proteins, enhancing its biological activity.
類似化合物との比較
Ethyl 4-(dimethylamino)benzoate: This compound is structurally similar but contains a dimethylamino group instead of a 3-methylsulfanylpropanoylamino group.
Ethyl 4-aminobenzoate: Lacks the sulfanyl and propanoylamino groups, making it less complex.
Ethyl 4-(methylsulfanyl)benzoate: Contains a methylsulfanyl group but lacks the propanoylamino moiety.
Uniqueness: Ethyl 4-(3-methylsulfanylpropanoylamino)benzoate is unique due to the presence of both the 3-methylsulfanylpropanoylamino group and the ethyl ester group, which confer distinct chemical and biological properties
特性
IUPAC Name |
ethyl 4-(3-methylsulfanylpropanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-3-17-13(16)10-4-6-11(7-5-10)14-12(15)8-9-18-2/h4-7H,3,8-9H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUAHXXEQWZZJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCSC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-[(6-Chloro-4-oxoquinazolin-3-yl)methyl]phenyl]benzonitrile](/img/structure/B7521846.png)
![1-[2-(Dimethylsulfamoylamino)ethyl]-2-methylbenzene](/img/structure/B7521850.png)
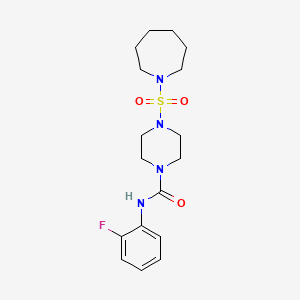
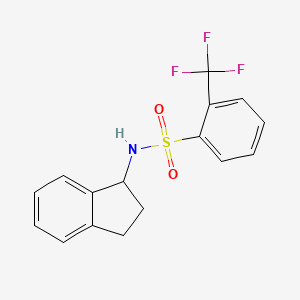
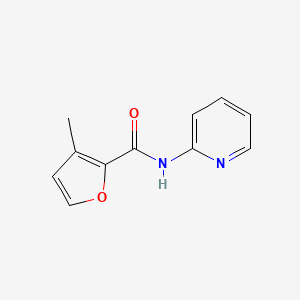
![N-[2-(1,2,4-triazol-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7521880.png)
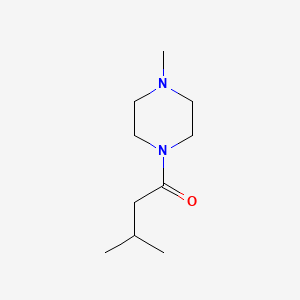
![N-[2-(1,2,4-triazol-1-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7521898.png)
![N-[4-(benzimidazol-1-yl)phenyl]-2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylacetamide](/img/structure/B7521901.png)
![N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]quinazolin-4-amine](/img/structure/B7521905.png)
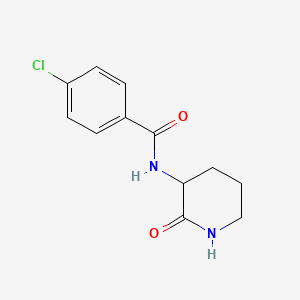
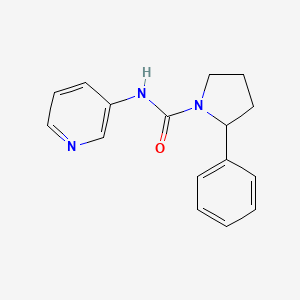
![[2-(2-Nitrophenyl)sulfanyl-3-oxocyclohexen-1-yl] quinoline-6-carboxylate](/img/structure/B7521923.png)
![4-[2-[4-(2-morpholin-4-ylacetyl)piperazin-1-yl]-2-oxoethyl]-2H-phthalazin-1-one](/img/structure/B7521929.png)
